Benzene, [(1-methyl-2-propenyl)thio]-
Description
The compound "Benzene, [(1-methyl-2-propenyl)thio]-" is a sulfur-containing aromatic derivative characterized by a benzene ring substituted with a thioether group (-S-) linked to a 1-methyl-2-propenyl moiety. Notably, the thioether functionality is critical in organic synthesis, often influencing solubility, oxidation resistance, and biological activity .
Properties
CAS No. |
701-75-7 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
but-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChI Key |
UCHVNNPETVEJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methyl-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the alkylation of benzene with 1-methyl-2-propenyl chloride in the presence of a sulfur-containing reagent such as thiourea or sodium sulfide. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or toluene .
Industrial Production Methods
On an industrial scale, the production of Benzene, [(1-methyl-2-propenyl)thio]- may involve continuous flow processes where benzene and the thioether precursor are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-methyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives without the thioether group.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, [(1-methyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(1-methyl-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Several structurally related thioethers with benzene cores are documented (Table 1). These compounds share the molecular formula C₁₀H₁₄S but differ in substituent branching and positioning:
*Estimated based on analogous C₁₀H₁₄S compounds.
Structural Insights :
Physicochemical Properties
Data from NIST and Cheméo highlight variability in boiling points among thioethers. For example:
- Benzene, [(1-methylpropyl)thio]- (CAS 14905-79-4) shows boiling points ranging from 418.7 K to 529 K under different measurement conditions .
- Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5) has a boiling point of 448.5 K, illustrating how electronegative substituents (e.g., bromine) elevate boiling points compared to alkylthio derivatives .
The target compound’s lack of polar groups suggests a boiling point closer to alkylthio analogs (e.g., ~418–450 K), though steric effects from the propenyl group may slightly lower this range.
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